

Spectroscopic comparison of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its derivatives

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Compound of Interest

Ethyl 2-(3-cyanophenyl)-2oxoacetate

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A Spectroscopic Comparison of Ethyl 2-(Cyanophenyl)-2-oxoacetate Isomers

A detailed analysis of the spectroscopic characteristics of ortho- and para-substituted ethyl 2-(cyanophenyl)-2-oxoacetate, providing key data for researchers in drug discovery and chemical synthesis.

This guide offers a comparative overview of the spectroscopic properties of two key isomers of ethyl 2-(cyanophenyl)-2-oxoacetate: ethyl 2-(2-cyanophenyl)-2-oxoacetate and ethyl 2-(4-cyanophenyl)-2-oxoacetate. Due to the limited availability of published data for the meta- (3-cyano) isomer, this document focuses on the ortho- and para-substituted compounds, presenting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the ortho- and paraisomers of ethyl 2-(cyanophenyl)-2-oxoacetate. These datasets provide a foundation for distinguishing between the two isomers based on their unique spectral fingerprints.



Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.	
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.	

Table 2: 13C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.	
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.	

Table 3: IR Spectroscopic Data

Compound	d Key IR Absorptions (cm ⁻¹)	
Ethyl 2-(2-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.	
Ethyl 2-(4-cyanophenyl)-2-oxoacetate	Data not available in the searched literature.	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Mass Fragments (m/z)
Ethyl 2-(2- cyanophenyl)-2- oxoacetate	С11Н9NО3	203.19	Data not available in the searched literature.
Ethyl 2-(4- cyanophenyl)-2- oxoacetate	С11Н9NО3	203.19	Data not available in the searched literature.

UV-Vis Spectroscopic Data



While specific UV-Vis absorption maxima for these compounds were not found in the available literature, related aromatic ketoesters typically exhibit characteristic absorptions in the UV region. For instance, a study on various porphyrin derivatives showed UV-Vis spectra being recorded in ethyl acetate.[1] Generally, one would expect to observe π - π * transitions of the aromatic ring and n- π * transitions of the carbonyl groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. These are based on standard laboratory practices and information gathered from various research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure of the compound.

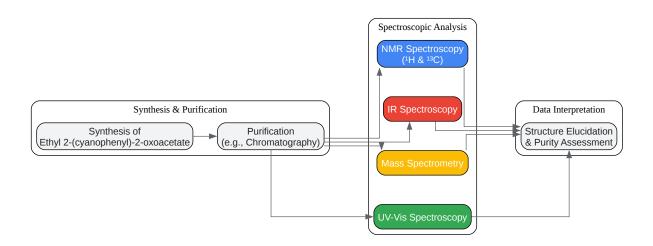
UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.[1]



Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.

In conclusion, while a direct spectroscopic comparison including the 3-cyano isomer is not currently possible due to a lack of available data, the information on the 2- and 4-cyano isomers provides a valuable reference for researchers. Further studies are needed to fully characterize the spectroscopic properties of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** to complete this comparative analysis.



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References

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